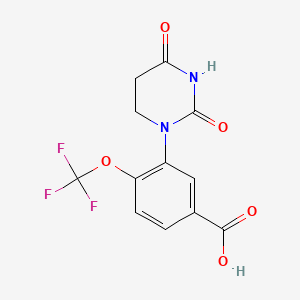
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-(trifluoromethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the diazinan ring followed by the introduction of the trifluoromethoxy group and the benzoic acid moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the diazinan ring or the benzoic acid moiety.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or halides.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-(trifluoromethoxy)benzoic acid: Lacks the diazinan ring but shares the trifluoromethoxy group.
2,4-dioxo-1,3-diazinan-1-yl benzoic acid: Contains the diazinan ring but lacks the trifluoromethoxy group.
Uniqueness
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid is unique due to the combination of the trifluoromethoxy group and the diazinan ring, which imparts distinct chemical and biological properties. This combination may enhance its reactivity, stability, and potential for specific applications compared to similar compounds.
特性
分子式 |
C12H9F3N2O5 |
|---|---|
分子量 |
318.20 g/mol |
IUPAC名 |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C12H9F3N2O5/c13-12(14,15)22-8-2-1-6(10(19)20)5-7(8)17-4-3-9(18)16-11(17)21/h1-2,5H,3-4H2,(H,19,20)(H,16,18,21) |
InChIキー |
VKBRFYHIMLPUGU-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



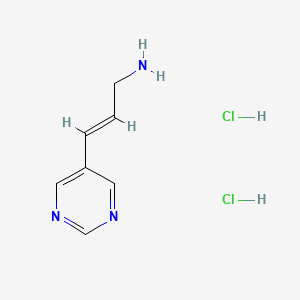
![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)

![rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine](/img/structure/B13479509.png)
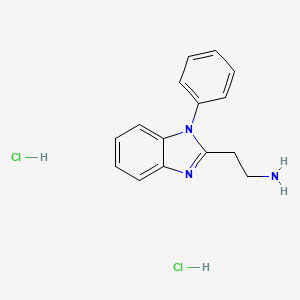
![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)
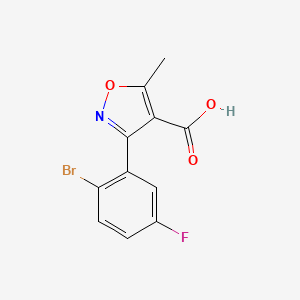
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)
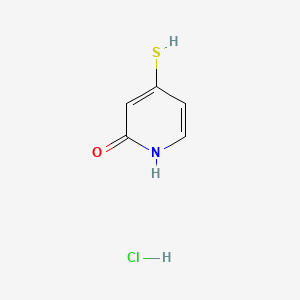
![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
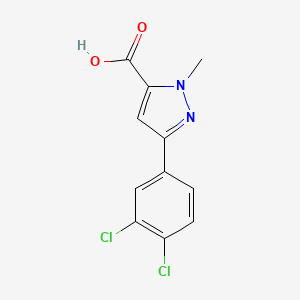
![6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)

